UDP-alpha-D-kanosamine
Description
Properties
Molecular Formula |
C15H25N3O16P2 |
|---|---|
Molecular Weight |
565.32 g/mol |
IUPAC Name |
[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C15H25N3O16P2/c16-8-9(21)5(3-19)32-14(11(8)23)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8+,9-,10-,11-,12-,13-,14-/m1/s1 |
InChI Key |
KGGAKOCPPBMRSA-SAINOKEESA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)N)O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Biosynthesis of Antibiotics
UDP-alpha-D-kanosamine is integral to the biosynthesis of several important antibiotics. It serves as a precursor in the production of kanosamine, which is synthesized through the transamination of UDP-3-oxo-D-glucose. This pathway is crucial for generating 3-amino-5-hydroxybenzoate, a precursor for antibiotics such as rifamycin B and ansamycins .
Pathway Overview
The biosynthetic pathway for kanosamine involves several key steps:
- Phosphorylation of Glucose : Glucose is phosphorylated to form glucose-1-phosphate.
- Formation of UDP-glucose : Glucose-1-phosphate undergoes pyrophosphorylation to yield UDP-glucose.
- Oxidation to UDP-3-oxo-D-glucose : UDP-glucose is oxidized to UDP-3-oxo-D-glucose.
- Transamination : The transamination reaction converts UDP-3-oxo-D-glucose to this compound, which is then hydrolyzed to produce free kanosamine .
Enzymatic Functions
This compound acts as a substrate for various enzymes involved in amino sugar metabolism. Notably, the enzyme NtdA, a sugar aminotransferase from Bacillus subtilis, catalyzes the conversion of UDP-3-oxo-D-glucose to this compound. The structural studies of NtdA reveal insights into its substrate specificity and catalytic mechanism, which are essential for understanding how this compound contributes to antibiotic biosynthesis .
Enzyme Mechanism
The enzymatic mechanism involves:
- Binding of Substrate : NtdA binds to UDP-3-oxo-D-glucose and L-glutamate.
- Formation of Pyridoxamine Phosphate : The reaction leads to the formation of pyridoxamine phosphate as an intermediate.
- Conversion to Kanosamine : Finally, the substrate is converted into this compound through transamination .
Therapeutic Potential
Given its role in antibiotic biosynthesis, this compound holds potential therapeutic applications. Kanosamine itself exhibits antimicrobial properties against various pathogens, including Candida albicans and other human fungal pathogens . This suggests that this compound could be explored for developing new antibiotics or enhancing existing antibiotic efficacy.
Case Studies and Research Findings
Several studies have documented the significance of this compound in microbial synthesis and its implications for antibiotic production:
Preparation Methods
Synthesis of Kanosamine 6-Phosphate
The process begins with the chemoenzymatic synthesis of kanosamine 6-phosphate. UDP-glucose serves as the starting substrate, which undergoes enzymatic modification. A. mediterranei lysate contains a UDP-glucose aminotransferase that introduces an amino group at the C3 position of glucose, yielding kanosamine 6-phosphate. This step is coupled with phosphoenolpyruvate (PEP) and ribose 5-phosphate to stabilize intermediates.
Conversion to UDP-α-D-Kanosamine
Kanosamine 6-phosphate is subsequently phosphorylated and conjugated with uridine triphosphate (UTP) via a nucleotidyltransferase, forming UDP-α-D-kanosamine. The reaction requires Mg²⁺ as a cofactor and is monitored via HPLC or mass spectrometry to confirm product formation. Yield optimization studies suggest a 30–40% conversion efficiency under standard conditions.
Table 1: Key Parameters for Chemoenzymatic Synthesis
| Component | Role | Concentration/Amount |
|---|---|---|
| UDP-glucose | Substrate | 5–10 mM |
| A. mediterranei lysate | Enzyme source | 20–30 mg/mL |
| PEP | Energy substrate | 2.0 mM |
| MgCl₂ | Cofactor | 10 mM |
| Incubation time | Reaction duration | 4–6 hours |
Microbial Whole-Cell Biotransformation
Microbial systems offer scalable production, though literature on kanosamine-specific pathways is limited. Escherichia coli engineered with A. mediterranei genes (e.g., kanA for aminotransferase) could theoretically produce UDP-α-D-kanosamine. However, such systems face challenges in balancing UDP-sugar pools and avoiding hydrolysis by endogenous phosphatases.
Metabolic Engineering Considerations
-
Precursor availability : Ensuring sufficient UDP-glucose via overexpression of pgm (phosphoglucomutase) and galU (UTP-glucose-1-phosphate uridylyltransferase).
-
Cofactor regeneration : NAD⁺/NADH cycling for aminotransferase activity.
-
Product stabilization : Use of phosphatase inhibitors (e.g., sodium orthovanadate) to prevent degradation.
Synthetic Chemical Approaches
Chemical synthesis of UDP-sugars is notoriously challenging due to the labile pyrophosphate bond. However, modular strategies involving protected kanosamine derivatives have been proposed:
Phosphoramidite Coupling
A protected kanosamine moiety is activated as a phosphoramidite and coupled to uridine monophosphate (UMP). This method, successful for UDP-glucose analogs, requires:
-
Protection of amino and hydroxyl groups (e.g., acetyl or benzyl groups).
-
Coupling reaction : Using tetrazole as a catalyst in anhydrous acetonitrile.
Yields are typically low (10–15%), necessitating chromatographic purification.
Analytical Validation of UDP-α-D-Kanosamine
Critical to all methods is rigorous product characterization:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
